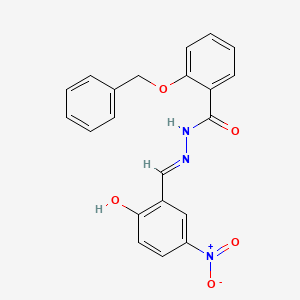
N-(3,4-dimethylphenyl)-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-iodobenzamide, also known as DIBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIBA has been found to have a wide range of biological activities, including anti-cancer and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethylphenyl)-4-iodobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and viral replication. N-(3,4-dimethylphenyl)-4-iodobenzamide has been found to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. By inhibiting the proteasome, N-(3,4-dimethylphenyl)-4-iodobenzamide may prevent the degradation of proteins that are involved in cancer cell growth and viral replication.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-iodobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethylphenyl)-4-iodobenzamide has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and viral replication. In addition, N-(3,4-dimethylphenyl)-4-iodobenzamide has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-4-iodobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(3,4-dimethylphenyl)-4-iodobenzamide has also been extensively studied and its biological activities are well characterized. However, N-(3,4-dimethylphenyl)-4-iodobenzamide also has some limitations for lab experiments. It is a relatively large molecule and may not be able to penetrate cell membranes efficiently. In addition, N-(3,4-dimethylphenyl)-4-iodobenzamide has been found to have some toxicity in animal models, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-4-iodobenzamide. One area of research is to further elucidate the mechanism of action of N-(3,4-dimethylphenyl)-4-iodobenzamide. This may help to identify new targets for cancer therapy and antiviral therapy. Another area of research is to develop more potent and selective analogs of N-(3,4-dimethylphenyl)-4-iodobenzamide that may have improved biological activities and reduced toxicity. Finally, research is needed to evaluate the potential clinical applications of N-(3,4-dimethylphenyl)-4-iodobenzamide in the treatment of cancer and viral infections.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-4-iodobenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenylamine with 4-iodobenzoic acid. The reaction is typically carried out in the presence of a catalyst, such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-4-iodobenzamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N-(3,4-dimethylphenyl)-4-iodobenzamide has also been found to have anti-viral properties and has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESMLJQTBFOWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-iodobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B6140027.png)
![2-(2-methoxyphenoxy)-N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)acetamide](/img/structure/B6140034.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B6140041.png)
![1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone](/img/structure/B6140046.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide](/img/structure/B6140047.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide](/img/structure/B6140051.png)
![N-(3,5-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6140063.png)
![4-(4-chlorophenyl)-1-cyclopentyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6140068.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-nitrobenzamide](/img/structure/B6140083.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6140104.png)
![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6140112.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6140126.png)
![ethyl 2-[({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6140127.png)
